1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
Overview
Description
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid, is a chiral amino acid derivative exhibiting significant biological activity. Its unique structure, characterized by a pyrrolidine ring and various functional groups, positions it as a valuable compound in medicinal chemistry and biochemical research.
Chemical Structure
The molecular formula of this compound is . The compound features:
- A benzyloxycarbonyl group at the 1-position.
- An amino group at the 4-position.
- A carboxylic acid functional group at the 2-position.
The biological activity of this compound primarily stems from its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance:
- Efficacy against Staphylococcus aureus : Some studies report minimum inhibitory concentrations (MICs) between 3.12 and 12.5 µg/mL, demonstrating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
Neuroprotective Effects
Certain amino acid derivatives related to this compound have shown potential in neuroprotection:
- Cognitive Enhancement : Research suggests that these compounds may protect neurons from oxidative stress, thereby enhancing cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases .
Enzyme Inhibition in Neurodegenerative Diseases
The compound has been studied for its ability to inhibit enzymes implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. This inhibition may prevent the formation of toxic aggregates associated with these diseases.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics .
Neuroprotective Study
In another study focused on neuroprotective properties, researchers administered this compound to models of oxidative stress. The findings indicated a significant reduction in neuronal damage and improved cognitive function metrics, highlighting its therapeutic potential in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3160-46-1 | |
Record name | NSC29728 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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